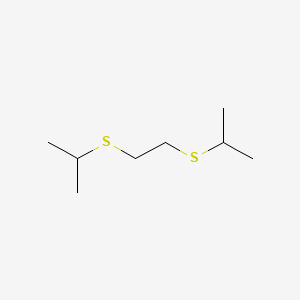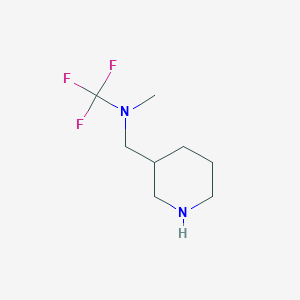
Methyl 2-hydroxy-4,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-4,6-dimethylbenzoate is an organic compound with the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol . It is a methyl ester derivative of 2-hydroxy-4,6-dimethylbenzoic acid. This compound is known for its applications in various fields, including organic synthesis and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-4,6-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-4,6-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Applications De Recherche Scientifique
Methyl 2-hydroxy-4,6-dimethylbenzoate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-hydroxy-4,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and biological activity. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Similar structure but with an additional hydroxyl group.
Methyl 2-hydroxy-4-methoxybenzoate: Contains a methoxy group instead of a methyl group.
Dimethyl 4,6-dihydroxyisophthalate: Contains two ester groups and additional hydroxyl groups.
Uniqueness
Methyl 2-hydroxy-4,6-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and ester functional groups makes it versatile for various applications in synthesis and research .
Propriétés
Numéro CAS |
57705-16-5 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4,6-dimethylbenzoate |
InChI |
InChI=1S/C10H12O3/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h4-5,11H,1-3H3 |
Clé InChI |
YEZRPTMGIWPNBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)




![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)





![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
